molecular formula C11H21BClNO2 B3292185 BoroGly-(+)-Pinanediol-HCl CAS No. 877314-87-9

BoroGly-(+)-Pinanediol-HCl

Cat. No.: B3292185
CAS No.: 877314-87-9
M. Wt: 245.55 g/mol
InChI Key: QVHSDFPCIBKPRC-WWFNWRJBSA-N
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Description

BoroGly-(+)-Pinanediol-HCl is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is a derivative of boronic acid and pinanediol, which are known for their utility in organic synthesis and medicinal chemistry. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BoroGly-(+)-Pinanediol-HCl typically involves the reaction of boronic acid with pinanediol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Boronic Acid with Pinanediol: Boronic acid is reacted with pinanediol in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst Addition: A catalyst such as palladium on carbon (Pd/C) or a similar catalyst is added to facilitate the reaction.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of boronic acid and pinanediol are reacted in industrial reactors.

    Catalyst Optimization: The catalyst is optimized for large-scale production to ensure high yield and purity.

    Purification and Crystallization: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

BoroGly-(+)-Pinanediol-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of boronic acid derivatives

    Reduction: Formation of reduced boronic compounds

    Substitution: Formation of substituted pinanediol derivatives

Scientific Research Applications

BoroGly-(+)-Pinanediol-HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of BoroGly-(+)-Pinanediol-HCl involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition. The molecular pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

BoroGly-(+)-Pinanediol-HCl can be compared with other similar compounds such as:

    Boronic Acid Derivatives: These compounds share the boronic acid functional group and are used in similar applications.

    Pinanediol Derivatives: Compounds containing the pinanediol moiety, used in organic synthesis and medicinal chemistry.

Uniqueness

This compound is unique due to its combination of boronic acid and pinanediol, which provides a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for diverse applications compared to other boronic acid or pinanediol derivatives.

Properties

IUPAC Name

[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7-,8-,9+,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHSDFPCIBKPRC-WWFNWRJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719320
Record name 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877314-87-9
Record name 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BoroGly-(+)-Pinanediol-HCl
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BoroGly-(+)-Pinanediol-HCl
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BoroGly-(+)-Pinanediol-HCl
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BoroGly-(+)-Pinanediol-HCl
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BoroGly-(+)-Pinanediol-HCl
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